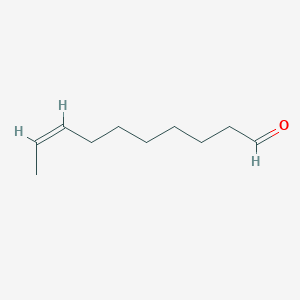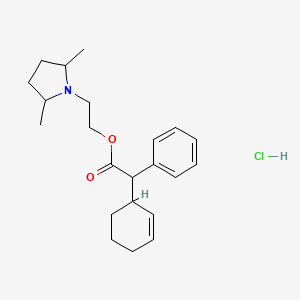
Calcium (4-chloro-2-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium (4-chloro-2-methylphenoxy)acetate is a chemical compound that belongs to the class of phenoxyacetic acid derivatives. It is known for its herbicidal properties and is used in various agricultural applications to control broadleaf weeds. The compound is characterized by the presence of a calcium ion complexed with (4-chloro-2-methylphenoxy)acetate anions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of calcium (4-chloro-2-methylphenoxy)acetate typically involves the neutralization of (4-chloro-2-methylphenoxy)acetic acid with calcium hydroxide. The reaction is carried out at room temperature (approximately 20°C) for about one hour . The product is then isolated by evaporating the solvent and drying the residue under reduced pressure at 40°C .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and efficient drying systems to handle the bulk quantities of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions: Calcium (4-chloro-2-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Applications De Recherche Scientifique
Calcium (4-chloro-2-methylphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its effects on plant growth and development, particularly in the context of herbicidal activity.
Medicine: Investigated for its potential antitumor activity and other therapeutic properties.
Industry: Employed in the formulation of herbicidal products for agricultural use.
Mécanisme D'action
The mechanism of action of calcium (4-chloro-2-methylphenoxy)acetate involves its role as a synthetic auxin, a type of plant growth hormone. It mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the target weeds. The compound binds to auxin receptors in the plant cells, disrupting normal cellular processes and causing abnormal growth patterns .
Comparaison Avec Des Composés Similaires
Calcium (4-chloro-2-methylphenoxy)acetate is similar to other phenoxyacetic acid derivatives such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-like activity.
Mecoprop: A phenoxy herbicide used to control broadleaf weeds.
Dicamba: A benzoic acid derivative with herbicidal properties.
Uniqueness:
Propriétés
Numéro CAS |
72731-35-2 |
|---|---|
Formule moléculaire |
C18H16CaCl2O6 |
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
calcium;2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/2C9H9ClO3.Ca/c2*1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2*2-4H,5H2,1H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
XLNYBYYHALTQAJ-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


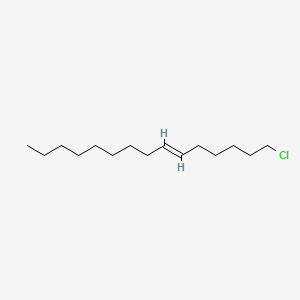
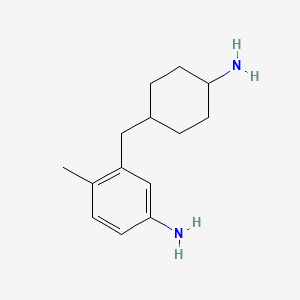


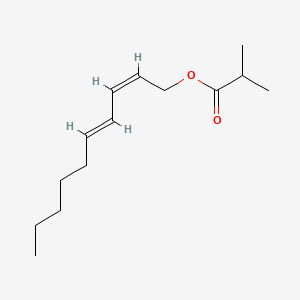
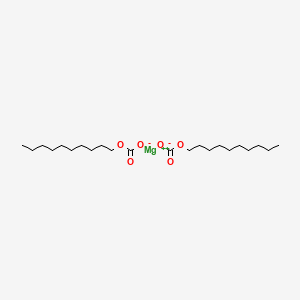
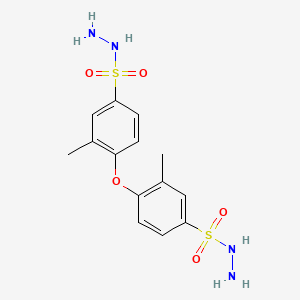
![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano-](/img/structure/B15175383.png)
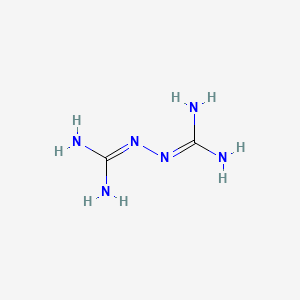
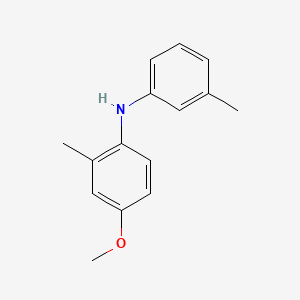

![Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate](/img/structure/B15175426.png)
